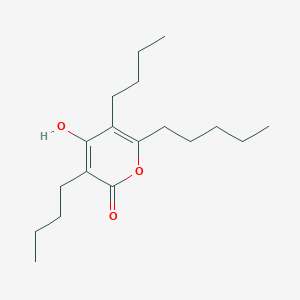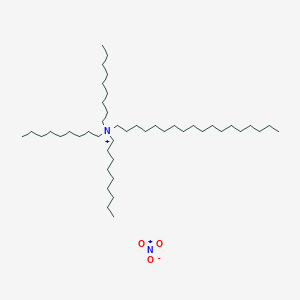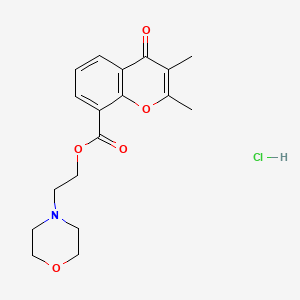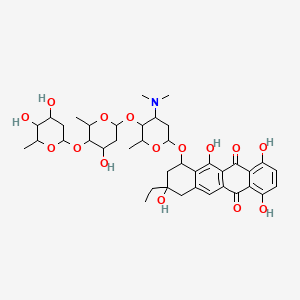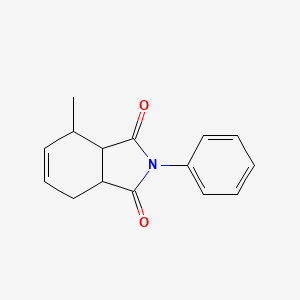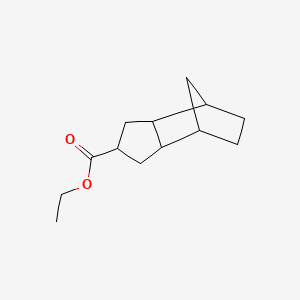
4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester is a complex organic compound with a unique structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C13H20O2, and it is characterized by its octahydro-4,7-methano-1H-indene core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyclopentadiene and maleic anhydride.
Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate.
Hydrogenation: The bicyclic intermediate is then subjected to hydrogenation to reduce the double bonds, resulting in the formation of the octahydro-4,7-methano-1H-indene structure.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ester group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
科学的研究の応用
4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound shares a similar core structure but lacks the carboxylic acid and ester groups.
4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-: Similar structure with an aldehyde group instead of an ester group.
Uniqueness
4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
68140-53-4 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
ethyl tricyclo[5.2.1.02,6]decane-4-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-2-15-13(14)10-6-11-8-3-4-9(5-8)12(11)7-10/h8-12H,2-7H2,1H3 |
InChIキー |
MOGRTXHBIPWFGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2C3CCC(C3)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
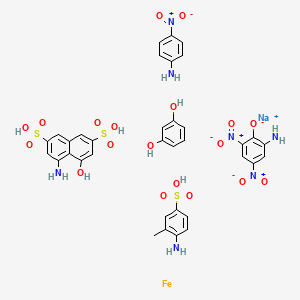
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
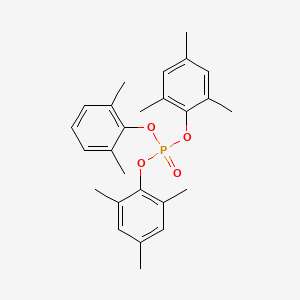
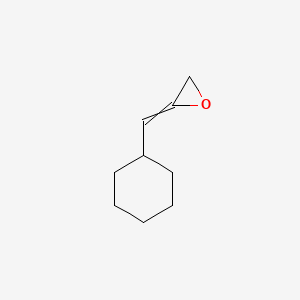
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
